Whitepaper: Stereoselective Synthesis, Characterization, and Application of (Z)-3-(Tributylstannyl)-2-propen-1-amine
Whitepaper: Stereoselective Synthesis, Characterization, and Application of (Z)-3-(Tributylstannyl)-2-propen-1-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary & Rationale
In the landscape of late-stage functionalization and radiopharmaceutical development, allylamine motifs are critical pharmacophoric elements. The organotin reagent (Z)-3-(Tributylstannyl)-2-propen-1-amine (CAS Registry Number: 146829-37-0) serves as a highly versatile, bifunctional building block[1].
Unlike its (E)-isomer counterpart (CAS 202115-92-2)[2], the (Z)-isomer provides the specific spatial geometry required for conformationally restricted biological targets. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical steps, focusing instead on the mechanistic causality and kinetic controls required to synthesize, utilize, and validate this reagent in complex Stille cross-coupling workflows.
Physicochemical Profiling
Understanding the foundational properties of the reagent is critical for handling and downstream application. The quantitative data for the (Z)-isomer is summarized below[1][3].
| Parameter | Specification |
| Chemical Name | (Z)-3-(Tributylstannyl)-2-propen-1-amine |
| CAS Registry Number | 146829-37-0 |
| Molecular Formula | C15H33NSn |
| Molecular Weight | 346.14 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility Profile | Soluble in Dichloromethane (DCM), THF, Toluene |
| Storage Conditions | 2–8 °C, strictly protected from light and moisture |
Mechanistic Pathways: Achieving (Z)-Stereocontrol
The standard hydrostannation of terminal alkynes (such as propargylamine) utilizing radical initiators (e.g., AIBN) or simple palladium catalysts typically yields an intractable thermodynamic mixture of α, (E)-β, and (Z)-β isomers[4].
To achieve absolute (Z)-stereocontrol, the synthetic pathway must bypass radical intermediates entirely. We employ a stannylcupration methodology . As documented in the authoritative literature from the , the addition of a stannylcuprate across a terminal alkyne proceeds via a concerted syn-addition[5]. By maintaining cryogenic temperatures throughout the reaction, the resulting intermediate vinylcuprate is kinetically trapped. This prevents the reversible equilibration into the thermodynamically favored (E)-isomer, ensuring the structural integrity of the final product[6].
Experimental Workflows
Protocol A: Stereoselective Synthesis via Stannylcupration
This protocol utilizes a lower-order cyanocuprate to ensure strict syn-addition across the alkyne[7].
Step 1: Generation of Tributyltin Lithium
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Action: To a solution of diisopropylamine in anhydrous THF at 0 °C, add n -BuLi to form LDA. Cool to -20 °C and add tributyltin hydride ( Bu3SnH ) dropwise. Stir for 15 minutes.
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Causality: LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates Bu3SnH to generate Bu3SnLi without unwanted nucleophilic attack on the solvent or reagents.
Step 2: Cuprate Formation
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Action: Cool the solution to -78 °C and add solid Copper(I) Cyanide (CuCN). Stir for 1 hour.
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Causality: The addition of CuCN forms the highly reactive lower-order stannylcuprate, Bu3SnCu(CN)Li , which is necessary for the targeted carbometalation.
Step 3: Kinetically Controlled Stannylcupration
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Action: Add propargylamine dropwise to the cuprate solution, strictly maintaining the temperature at -78 °C.
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Causality: The cryogenic temperature is the critical control point. It locks the syn-addition geometry of the intermediate vinylcuprate, preventing thermal isomerization to the (E)-geometry[5].
Step 4: Stereoretentive Quenching & Purification
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Action: Quench the reaction at -78 °C using a pre-cooled solution of saturated aqueous NH4Cl and methanol. Extract with diethyl ether and purify via flash column chromatography using silica gel pre-treated with 1% triethylamine (TEA).
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Causality: Stereoretentive protonation yields the (Z)-isomer exclusively. Pre-treating the silica with TEA neutralizes its inherent acidity, preventing the protodestannylation (cleavage of the carbon-tin bond) of the sensitive product.
Protocol B: Stille Cross-Coupling Application
(Z)-3-(Tributylstannyl)-2-propen-1-amine is primarily deployed in Stille couplings to append allylamine chains onto aryl/vinyl halides.
Step 1: Ligation & Initiation
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Action: In a Schlenk flask, dissolve the aryl halide electrophile and the (Z)-stannane in degassed anhydrous DMF. Add Pd(PPh3)4 (5 mol%) and Copper(I) Iodide (10 mol%).
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Causality: While Palladium drives the catalytic cycle, CuI acts as a critical co-catalyst (the "Copper Effect"). It accelerates the notoriously sluggish transmetalation step by forming a highly reactive vinylcopper intermediate in situ.
Step 2: Thermal Coupling & Fluoride Workup
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Action: Heat the mixture to 80 °C for 12 hours. Upon completion, quench with aqueous Potassium Fluoride (KF) and stir for 30 minutes. Filter through Celite.
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Causality: KF converts the highly toxic, oil-soluble tributyltin halide byproducts into polymeric Bu3SnF , which is insoluble and easily filtered out. This ensures the final Active Pharmaceutical Ingredient (API) is free of heavy metal contamination.
System Visualization: Stille Catalytic Cycle
The logical relationship between the catalyst and the (Z)-stannane is mapped in the workflow diagram below.
Figure 1: Catalytic cycle of the Stille cross-coupling using (Z)-3-(tributylstannyl)allylamine.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. Before utilizing the synthesized (Z)-3-(Tributylstannyl)-2-propen-1-amine in downstream API synthesis, its stereochemical purity must be analytically confirmed.
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1 H NMR Spectroscopy (The Gold Standard): Evaluate the vicinal coupling constant ( 3JHH ) of the vinylic protons. The kinetically trapped (Z)-isomer will display a 3JHH of 7.0–11.0 Hz . If thermal isomerization occurred due to a breach in temperature control during synthesis, the contaminating (E)-isomer will be distinctly visible as a vinylic doublet with a much larger 3JHH of 17.0–19.0 Hz.
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Mass Spectrometry (ESI-MS): The expected isotopic cluster for tin ( 116Sn , 118Sn , 120Sn ) must be observed centered around m/z 348 [M+H]+ , confirming that protodestannylation did not occur during silica gel purification.
References
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National Center for Biotechnology Information. "2-Propen-1-amine,3-(tributylstannyl)-, (2Z)-". PubChem Compound Summary for CID 209738-35-2 (CAS 146829-37-0). URL:[Link]
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Hutzinger, M. W., Singer, R. D., & Oehlschlager, A. C. "Spectroscopic and chemical evidence for the reversible formation of vinyl copper intermediates in stannylcupration of terminal alkynes." Journal of the American Chemical Society. URL:[Link]
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Fincham, C. I., et al. "Functionalized Helical β-Peptoids." The Journal of Organic Chemistry. URL:[Link]
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